molecular formula C16H17N3O2S B3984781 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE

2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE

Cat. No.: B3984781
M. Wt: 315.4 g/mol
InChI Key: YPMWIVBLLPUGOQ-UHFFFAOYSA-N
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Description

2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE is a complex organic compound that features a quinazoline core with a thiophene ring and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Attachment of the Propanamide Side Chain: This step involves the amidation of the quinazoline-thiophene intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]ACETAMIDE: Similar structure but with an acetamide side chain.

    2-METHYL-N-[5-OXO-7-(FURAN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE lies in its specific combination of a quinazoline core with a thiophene ring and a propanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9(2)15(21)19-16-17-8-11-12(18-16)6-10(7-13(11)20)14-4-3-5-22-14/h3-5,8-10H,6-7H2,1-2H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMWIVBLLPUGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
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2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
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2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
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2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
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2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE
Reactant of Route 6
2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE

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